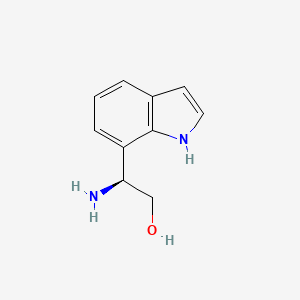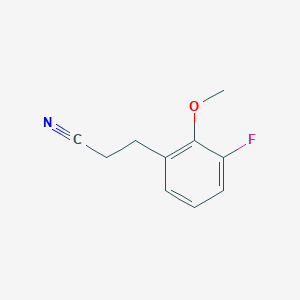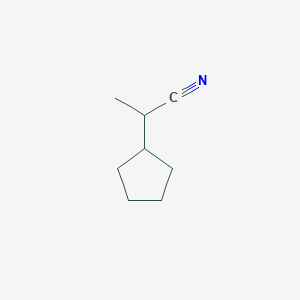
Methyl3-(3-hydroxypyridin-2-yl)benzoatehydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 3-(3-hydroxypyridin-2-yl)benzoate hydrochloride is a chemical compound that belongs to the family of hydroxypyridinones. Hydroxypyridinones are known for their excellent chelating properties, particularly with metal ions such as iron (III). This compound is of interest in various fields, including pharmaceuticals, due to its potential therapeutic applications .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-(3-hydroxypyridin-2-yl)benzoate hydrochloride typically involves the esterification of 3-hydroxypyridine with methyl 3-bromobenzoate under basic conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate in a solvent like dimethylformamide (DMF). The resulting ester is then treated with hydrochloric acid to obtain the hydrochloride salt .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reactions are carried out in large reactors. The purification of the final product is achieved through crystallization or other separation techniques .
Analyse Des Réactions Chimiques
Types of Reactions
Methyl 3-(3-hydroxypyridin-2-yl)benzoate hydrochloride undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone.
Reduction: The ester group can be reduced to an alcohol.
Substitution: The hydroxyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines or thiols can be used under basic or acidic conditions.
Major Products Formed
Oxidation: Formation of 3-(3-oxopyridin-2-yl)benzoate.
Reduction: Formation of 3-(3-hydroxypyridin-2-yl)benzyl alcohol.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
Methyl 3-(3-hydroxypyridin-2-yl)benzoate hydrochloride has several scientific research applications:
Chemistry: Used as a ligand in coordination chemistry to form metal complexes.
Biology: Investigated for its potential as a metal chelator in biological systems.
Medicine: Explored for its therapeutic potential in treating diseases related to metal ion imbalance, such as iron overload disorders.
Industry: Utilized in the development of metal-based catalysts and materials.
Mécanisme D'action
The mechanism of action of Methyl 3-(3-hydroxypyridin-2-yl)benzoate hydrochloride primarily involves its ability to chelate metal ions. The hydroxypyridinone moiety binds to metal ions, forming stable complexes. This chelation process can inhibit the catalytic activity of metal ions in biological systems, thereby exerting therapeutic effects. The compound targets metal ions such as iron (III) and disrupts their involvement in pathological processes .
Comparaison Avec Des Composés Similaires
Similar Compounds
Deferiprone: Another hydroxypyridinone used as an iron chelator.
Deferasirox: A tridentate iron chelator used in the treatment of iron overload.
Hydroxypyridinone derivatives: Various derivatives with different substituents on the pyridinone ring.
Uniqueness
Methyl 3-(3-hydroxypyridin-2-yl)benzoate hydrochloride is unique due to its specific structure, which combines the hydroxypyridinone moiety with a benzoate ester. This unique structure may confer distinct chelating properties and therapeutic potential compared to other hydroxypyridinones .
Propriétés
Formule moléculaire |
C13H12ClNO3 |
|---|---|
Poids moléculaire |
265.69 g/mol |
Nom IUPAC |
methyl 3-(3-hydroxypyridin-2-yl)benzoate;hydrochloride |
InChI |
InChI=1S/C13H11NO3.ClH/c1-17-13(16)10-5-2-4-9(8-10)12-11(15)6-3-7-14-12;/h2-8,15H,1H3;1H |
Clé InChI |
GGASMWYDVMJPQZ-UHFFFAOYSA-N |
SMILES canonique |
COC(=O)C1=CC=CC(=C1)C2=C(C=CC=N2)O.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















